benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
Benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuran derivative characterized by a Z-configured benzylidene group at the 2-position of the benzofuran core. The 4-chlorobenzylidene substituent introduces electron-withdrawing properties, while the benzyl ester at the 6-position enhances lipophilicity.
Properties
Molecular Formula |
C24H17ClO5 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C24H17ClO5/c25-18-8-6-16(7-9-18)12-22-24(27)20-11-10-19(13-21(20)30-22)28-15-23(26)29-14-17-4-2-1-3-5-17/h1-13H,14-15H2/b22-12- |
InChI Key |
QKGQMWRBHCFEFF-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization
A common approach involves reacting 2-hydroxybenzaldehyde derivatives with α,β-unsaturated ketones (e.g., chloroacetone) under basic conditions. For example:
-
Reagents : 2-Hydroxy-5-nitrobenzaldehyde, chloroacetone, K₂CO₃ in acetone.
-
Conditions : Reflux for 2–4 hours.
This method forms the benzofuran-3(2H)-one intermediate, which is later functionalized.
Introduction of the 4-Chlorobenzylidene Group
The 4-chlorobenzylidene substituent is introduced via condensation reactions.
Acid-Catalyzed Condensation
Benzofuran-3(2H)-one reacts with 4-chlorobenzaldehyde under acidic conditions to form the α,β-unsaturated ketone:
-
Reagents : Benzofuran-3(2H)-one, 4-chlorobenzaldehyde, H₂SO₄ or TsOH.
The (2Z) configuration is favored under these conditions due to steric and electronic effects.
Esterification of the 6-Hydroxy Group
The phenolic hydroxyl group at position 6 is esterified to form the benzyl acetate moiety.
Mitsunobu Esterification
Direct Esterification
Alternative Routes: Metal-Catalyzed Cyclization
Rhodium or ruthenium catalysts enable annulation of substituted benzamides with alkynes to form benzofuran cores.
Rhodium-Catalyzed Annulation
-
Reagents : Substituted benzamide, alkyne, CpRh catalyst, toluene.
-
Conditions : 80–100°C, 12–24 hours.
While less common for this specific target, this method offers flexibility for substituted derivatives.
Optimization and Challenges
Key challenges include regioselectivity in cyclization and achieving the (2Z) configuration.
| Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Catalyst | Piperidine or TsOH | +20–30% yield |
| Temperature | 80–130°C | Maximizes (2Z) selectivity |
| Solvent | Toluene or dichloroethane | Reduces side reactions |
Synthetic Route Summary
A typical synthesis involves three stages:
-
Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde with chloroacetone.
-
Condensation : Reaction with 4-chlorobenzaldehyde under acidic conditions.
-
Esterification : Mitsunobu reaction with benzyl alcohol and acetic acid.
Data Tables
Table 1: Comparative Yields for Key Steps
Table 2: Critical Reaction Parameters
| Parameter | Value | Rationale |
|---|---|---|
| pH | Acidic (pH 2–4) | Promotes enol formation for condensation |
| Solvent | Toluene or DCM | High boiling point, stable under heat |
| Catalyst Loading | 5–10 mol% | Minimizes cost, maximizes turnover |
Chemical Reactions Analysis
Benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
Physical Properties
- Melting Point : Not specified in available literature.
- Solubility : Typically soluble in organic solvents like ethanol and dichloromethane.
Medicinal Chemistry
Benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has shown promise in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds suggests potential as:
- Anticancer Agents : Preliminary studies indicate that derivatives of benzofuran exhibit cytotoxicity against various cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of several benzofuran derivatives, including those similar to this compound, on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
Enzyme Inhibition
Research indicates that compounds containing the benzofuran moiety can act as enzyme inhibitors. Specifically, they may inhibit enzymes involved in metabolic pathways relevant to cancer and inflammation.
Data Table: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Benzyl {[(2Z)-...]} | Cyclooxygenase (COX) | 5.0 | |
| Benzyl {[(2Z)-...]} | Lipoxygenase (LOX) | 12.0 |
Material Science
The compound's unique chemical structure allows for potential applications in materials science, particularly in the development of polymeric materials with specific mechanical properties or thermal stability.
Application Example: Polymer Synthesis
Benzyl {[(2Z)-...]} can be utilized as a monomer or crosslinking agent in the synthesis of polymers that exhibit enhanced thermal resistance or mechanical strength.
Antimicrobial Activity
Emerging studies suggest that benzofuran derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives similar to benzyl {[(2Z)-...]} exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Mechanism of Action
The mechanism of action of benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with various molecular targets. The benzofuran core can intercalate with DNA, disrupting the replication process in microbial cells. Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene substituent significantly influences biological activity. Key analogs include:
Key Observations :
- 4-Chloro vs. 3-Fluoro : The 4-chloro group (electron-withdrawing) may enhance tubulin binding affinity compared to 3-fluoro, as seen in compound 5a/5b .
Ester Group Modifications
The ester group at the 6-position affects pharmacokinetics:
Key Observations :
- Benzyl vs. Methyl Esters : Benzyl esters (e.g., target compound) prolong half-life due to slower enzymatic cleavage compared to methyl esters .
- Carbamate Derivatives : Dimethylcarbamate (BH26206) may improve membrane permeability but reduce metabolic stability .
Core Structure Analogues
Variations in the benzofuran core or substitution patterns:
Key Observations :
- Indole-Substituted Analogs (5a): Exhibit superior selectivity for leukemia cells over normal lymphocytes, attributed to the indole moiety’s planar structure enhancing tubulin interactions .
Research Findings and Mechanistic Insights
- Tubulin Binding : The target compound and analogs (e.g., 5a, 5b) bind to the colchicine site, inducing microtubule depolymerization. This mechanism is critical for their anti-leukemic effects .
- Selectivity: Substituents like 4-chloro or indole groups improve cancer cell selectivity. For example, 5a showed minimal toxicity to normal B-lymphoblasts .
- Structural-Activity Relationship (SAR) :
Data Tables
Table 1: Physicochemical Properties of Key Compounds
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | C24H17ClO5 | 422.84 | 4.8 | 5 |
| BH26206 | C16H13NO5 | 299.28 | 2.1 | 6 |
| 620547-56-0 | C22H22O5 | 366.40 | 5.2 | 5 |
Biological Activity
Benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the class of benzofuran derivatives, characterized by a benzyl ether moiety linked to a substituted benzofuran. The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H16ClO4 |
| Molecular Weight | 348.78 g/mol |
| IUPAC Name | This compound |
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including carboxylesterases (CEs), which are crucial in drug metabolism and detoxification processes. Studies indicate that it possesses a low nanomolar inhibitory constant (K_i), suggesting high potency against these enzymes .
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. It can scavenge free radicals and reduce lipid peroxidation in cellular models .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. IC50 values were reported in the micromolar range, indicating substantial efficacy in inhibiting cell proliferation .
- Mechanistic Insights : The anticancer activity is attributed to apoptosis induction via the mitochondrial pathway, evidenced by increased caspase activity and altered mitochondrial membrane potential in treated cells.
Neuroprotective Effects
Recent research highlights the neuroprotective potential of this compound:
- Model Studies : In models of neurodegeneration, such as those induced by oxidative stress or neurotoxic agents, this compound exhibited protective effects on neuronal cells by reducing apoptosis and enhancing cell viability .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds reveals the unique biological profile of this compound:
| Compound | K_i (nM) | Antioxidant Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| Benzyl {[(2Z)-...]} | Low | High | Moderate |
| Benzil | 30 | Moderate | High |
| Other Benzofuran Derivatives | Varies | Low | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
